Product packaging for uhpB protein(Cat. No.:CAS No. 142845-20-3)

uhpB protein

Cat. No.: B1176804
CAS No.: 142845-20-3
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Description

The uhpB protein is a transmembrane sensor histidine kinase that plays a critical role in bacterial signal transduction. It functions as part of a two-component system (TCS) alongside the response regulator UhpA to detect extracellular glucose-6-phosphate (G6P) and activate the expression of the uhpT gene, which encodes a hexose-phosphate transporter . Beyond its physiological role, this transport system is a critical gateway for the antibiotic fosfomycin, making UhpB a key protein of interest in antimicrobial resistance (AMR) research . Mutations in the uhpB gene have been directly linked to reduced fosfomycin susceptibility in pathogenic bacteria, including uropathogenic Escherichia coli (UPEC), by diminishing drug uptake . This recombinant this compound provides researchers with a essential tool for in vitro studies aimed at elucidating the molecular mechanisms of bacterial resistance, characterizing the function of two-component systems, and screening for potential novel antibacterial compounds that target this pathway. This product is supplied with a certificate of analysis and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

142845-20-3

Molecular Formula

C8H11N5O3

Synonyms

uhpB protein

Origin of Product

United States

Molecular Architecture and Domain Organization of Uhpb

Primary Sequence Analysis and Conservation

The primary structure of the UhpB protein, which consists of 500 amino acids, reveals a modular design characteristic of histidine kinases involved in transmembrane signaling. uniprot.org

Amino Acid Sequence Motifs and Signature Sequences

The cytoplasmic C-terminal portion of UhpB (residues 273-500) harbors conserved sequence motifs that are hallmarks of the catalytic domain of histidine kinase proteins. nih.gov These include the H box, which contains the phosphorylatable histidine residue, and the N and G boxes, which are involved in ATP-binding and the phosphate (B84403) transfer process. nih.gov The region from residues 273 to 305 is predicted to form a coiled-coil motif, a feature often found in the linker regions of other histidine kinases. nih.gov Furthermore, analysis of the primary sequence has identified Walker motifs, which are indicative of ATP or GTP binding capabilities. bitesizebio.com

Evolutionary Conservation of Key Residues and Domains

Across different species, the domains of UhpB show significant evolutionary conservation, indicating their critical roles in the protein's function. wikipedia.org Patches of highly conserved amino acid residues on the protein's surface are often indicative of functional sites. proteopedia.org The cytoplasmic domain, in particular, which is responsible for the kinase and phosphatase activities, exhibits a high degree of conservation. This conservation is crucial for maintaining the structural integrity and enzymatic function of the protein. For instance, the histidine residue at position 313 (His-313) is the putative site of autophosphorylation and is highly conserved. nih.govresearchgate.net The regions flanking this residue are also critical for the protein's regulatory activity. nih.gov The evolutionary conservation of these domains underscores their fundamental importance in the signal transduction pathway. wikipedia.orgplos.org

Predicted and Experimentally Inferred Tertiary Structure

The three-dimensional structure of UhpB is crucial for its function as a transmembrane sensor. While a complete crystal structure is not yet available, various predictive and experimental methods have provided significant insights into its tertiary organization.

Transmembrane Segment Prediction and Orientation

The this compound is anchored in the cell's inner membrane through a series of transmembrane helices. uniprot.org Predictions of its transmembrane topology are based on hydropathy analysis of its amino acid sequence. uci.edu

The N-terminal portion of UhpB (residues 1-272) is markedly hydrophobic and is predicted to form a complex transmembrane domain. nih.govnih.gov This domain is thought to interact with the UhpC protein, which acts as the periplasmic sensor for glucose-6-phosphate. nih.gov The topology of this N-terminal domain is critical for transmitting the external signal to the cytoplasmic catalytic domain. While some models suggest a reentrant helix topology for similar domains in other proteins, where the domain enters and exits the membrane on the same side, the precise arrangement for UhpB's N-terminal domain is still under investigation. elifesciences.org The orientation of the first transmembrane segment is a key determinant for the topology of the subsequent helices. nih.gov

There is some variability in the predicted number of transmembrane helices for UhpB, with different analyses suggesting between six and ten such segments. nih.gov One common prediction suggests that the N-terminal hydrophobic half (residues 1 to 273) spans the membrane eight times. nih.gov The UniProt database annotates eight helical transmembrane segments based on sequence analysis. uniprot.org The accurate determination of the number of these helices is fundamental to understanding how UhpB is integrated into the membrane and how it communicates signals across it.

Cytoplasmic Domain Characterization

The cytoplasmic domain of UhpB is the functional core of its kinase and phosphatase activities. It contains several conserved motifs that are critical for ATP binding, autophosphorylation, and the subsequent transfer of a phosphoryl group to its cognate response regulator, UhpA. nih.govuva.nl

Central to the function of UhpB is the H-box, a conserved motif within the transmitter domain of histidine kinases. nih.govuva.nl This region contains the specific and highly conserved histidine residue that undergoes autophosphorylation. In UhpB, this phosphorylation site has been identified as Histidine-313 (His-313). nih.govuva.nlresearchgate.net Upon stimulation by the UhpC-glucose-6-phosphate complex, UhpB utilizes ATP to place a high-energy phosphoryl group onto this histidine residue. asm.orguva.nl This covalent modification is the initiating step in the signal transduction cascade that ultimately regulates the expression of the UhpT transporter. microbiologyresearch.orgresearchgate.net The region flanking His-313, specifically between residues 293 and 366, has been shown to be crucial for the protein's interaction with the response regulator UhpA. nih.gov

The catalytic activity of UhpB is dependent on its ability to bind ATP. This function is facilitated by conserved sequence motifs located in the C-terminal catalytic and ATP-binding (CA) domain. uva.nlasm.org These include the N-box and G-box motifs, which are integral to forming the nucleotide-binding pocket. nih.govasm.org UhpB is a member of the HPK7 subfamily of histidine kinases, which is characterized by an unconventional G-box motif and the absence of an F-box motif, another element typically involved in ATP binding in other kinase families. asm.org These motifs, along with others like the D box, create the "ATP lid" which interacts with the phosphate groups of ATP, positioning it correctly for the phosphotransfer reaction. asm.org

MotifLocation/FunctionKey Characteristics in UhpB
H-box Cytoplasmic Transmitter DomainContains the conserved autophosphorylation site, His-313. nih.govnih.govuva.nl
N-box C-terminal Catalytic (CA) DomainPart of the ATP-binding pocket. nih.govuva.nlasm.org
G-box C-terminal Catalytic (CA) DomainAlso part of the ATP-binding pocket; UhpB has an unconventional G-box motif. nih.govasm.org

Dimerization Interface and Oligomeric State

Like many histidine kinases, UhpB is believed to function as a homodimer. nih.govuva.nl Dimerization is a critical aspect of its function, as autophosphorylation is thought to occur in trans, where one monomer of the dimer catalyzes the phosphorylation of the His-313 residue on the other monomer. uva.nl The dimerization of the cytoplasmic domain is mediated by the phosphoryl transfer domain, which is analogous to the domain in EnvZ that forms an inter-dimer four-helix bundle. nih.gov This oligomeric structure is essential for the coordinated conformational changes that regulate kinase and phosphatase activity. nih.gov The specific residues and forces governing the UhpB dimerization interface are crucial for maintaining the protein's structural and functional integrity.

Conformational Dynamics and Structural Transitions

The this compound is not a static entity but a dynamic molecule that undergoes significant conformational transitions to perform its regulatory functions. asm.orgmpg.de The primary transition is the switch between a "kinase-on" state and a "phosphatase-on" (or "kinase-off") state. nih.govmicrobiologyresearch.org In the absence of the inducer, glucose-6-phosphate, UhpB is in a default "kinase-off" state. nih.gov The binding of the inducer to the associated UhpC protein is thought to trigger a conformational change within the UhpBC complex. asm.orgresearchgate.net This structural rearrangement activates the autokinase activity of UhpB, leading to the phosphorylation of His-313. nih.govasm.org

Interestingly, once activated by glucose-6-phosphate, UhpB also exhibits a potent phosphatase activity that dephosphorylates phosphorylated UhpA (P-UhpA). nih.govmicrobiologyresearch.org In this activated state, the phosphatase activity appears to dominate over the kinase activity. microbiologyresearch.org This dual functionality allows the system to be reset quickly and suggests that a delicate balance between kinase and phosphatase activities controls the precise level of P-UhpA in the cell. microbiologyresearch.org These functional transitions are driven by underlying structural rearrangements, likely involving domain reorientations and changes at the dimerization interface, which modulate the accessibility of the active sites for ATP binding and phosphoryl transfer. mpg.deplos.org

Cellular Localization and Subcellular Distribution of Uhpb

Integration into the Plasma Membrane

UhpB is primarily localized to the cell inner membrane, also known as the plasma membrane, in Escherichia coli. guidetopharmacology.orgnih.gov As a membrane-associated protein kinase, its integration into this membrane is fundamental to its role in the UhpABC signaling cascade. guidetopharmacology.orgmims.comamericanelements.comuniprot.org The protein is classified as a multi-pass membrane protein, indicating that segments of the polypeptide chain traverse the lipid bilayer multiple times. guidetopharmacology.org Membrane protein targeting and insertion into the bacterial plasma membrane are typically mediated by hydrophobic domains within the protein sequence. nih.gov The N-terminal half of the UhpB protein, spanning residues approximately 1 to 273, is characterized by its hydrophobic nature and is responsible for anchoring and integrating the protein into the membrane. wikipedia.orgresearchgate.net Within the plasma membrane, UhpB is understood to operate in conjunction with UhpC, another membrane-associated protein of the UhpABC system, suggesting the formation of a membrane-embedded signaling complex. researchgate.netflybase.org

Membrane Orientation and Topology

The topological organization of UhpB within the plasma membrane is bipartite, reflecting its dual role in transmembrane signaling and cytoplasmic kinase activity. The protein consists of a hydrophobic amino-terminal domain and a hydrophilic carboxyl-terminal domain. wikipedia.org The hydrophobic N-terminal half (residues 1 to 273) is predicted to contain multiple transmembrane segments. Estimates from different studies suggest this region spans the membrane approximately eight times wikipedia.org, or between six to ten times researchgate.net. These transmembrane segments are typically alpha-helical structures, a common motif for membrane-spanning proteins, which allows the hydrophilic protein backbone to be shielded from the hydrophobic lipid environment. nih.govwikidata.org

The carboxyl-terminal half of UhpB (residues 274 to 500) is located in the cytoplasm. wikipedia.org This soluble domain houses the conserved sequence elements characteristic of histidine kinases, including the site of autophosphorylation. wikipedia.org The orientation of UhpB is thus established with its signal-sensing transmembrane region embedded in the membrane and its catalytic kinase domain facing the cytoplasm, where it can interact with the response regulator protein UhpA. wikipedia.orgresearchgate.netmpg.de The transmembrane segments of UhpB may also play a role in negatively regulating the kinase activity of the cytoplasmic portion, suggesting an intricate interplay between the membrane-embedded and cytoplasmic domains. flybase.org The orientation of membrane proteins is generally determined during their biogenesis and remains fixed within the lipid bilayer. guidetopharmacology.org Adaptations to the surrounding lipid bilayer thickness, a phenomenon known as hydrophobic mismatch, can influence the conformation of transmembrane segments, potentially involving changes like helix tilting. nih.gov

Enzymatic Activities of Uhpb

Histidine Kinase Activity (Autophosphorylation)

UhpB possesses intrinsic histidine kinase activity, enabling it to undergo autophosphorylation. This process involves the transfer of a phosphoryl group to a specific histidine residue within the UhpB protein itself. ecmdb.campg.dewikipedia.org Autophosphorylation is a crucial initial step in the Uhp signaling pathway, converting the sensor kinase into an active signaling molecule.

ATP as Phosphoryl Donor

The phosphoryl group donor for UhpB autophosphorylation is adenosine (B11128) triphosphate (ATP). wikipedia.orgmicrobenotes.com UhpB utilizes the terminal phosphate (B84403) group of ATP, transferring it to a histidine residue. This reaction results in the formation of a high-energy phosphoryl-histidine bond on UhpB and the release of adenosine diphosphate (B83284) (ADP). wikipedia.orgecmdb.ca The binding of ATP occurs within the nucleotide-binding kinase domain located in the cytoplasmic portion of UhpB. ecmdb.ca

Role of Conserved Histidine Residue

A highly conserved histidine residue serves as the site of autophosphorylation in UhpB. ecmdb.campg.dewikipedia.orgnih.gov Research, particularly with a soluble hybrid protein containing the cytoplasmic portion of UhpB (GST-Bc), has identified His-313 as the putative site of autophosphorylation in Escherichia coli UhpB. uniprot.orgecmdb.ca This histidine residue is located within the phosphoryl transfer domain of UhpB, a region also implicated in the interaction with the response regulator UhpA and the control of autokinase activity. ecmdb.ca

Regulation of Autophosphorylation by UhpC and Glucose-6-Phosphate (G6P)

The autophosphorylation activity of UhpB is regulated by the membrane receptor protein UhpC and the presence of extracellular glucose-6-phosphate (G6P). wikipedia.orgecmdb.campg.demicrobenotes.comfishersci.finih.gov UhpC acts as a sensor for extracellular G6P. wikipedia.orgnih.gov Upon binding of periplasmic G6P to UhpC, a conformational change is thought to occur in UhpC, which in turn interacts with UhpB. ecmdb.cafishersci.fi This interaction within the UhpBC complex stimulates the autophosphorylation activity of UhpB. ecmdb.cafishersci.finih.gov

Studies using inside-out membrane vesicles enriched in UhpBC have demonstrated that UhpB autophosphorylation is stimulated in the presence of ATP when G6P is sensed intra-vesicularly by UhpC. mpg.denih.govfishersci.fi This indicates a transmembrane signaling event where the binding of G6P to UhpC on one side of the membrane activates the kinase activity of UhpB on the other side. mpg.defishersci.fi

Phosphoprotein Phosphatase Activity

In addition to its kinase activity, UhpB also functions as a phosphoprotein phosphatase. wikipedia.orguniprot.org This phosphatase activity is crucial for the dephosphorylation of the response regulator UhpA, providing a mechanism to reverse the phosphorylation signal and regulate the duration and intensity of the downstream response.

Dephosphorylation of Response Regulator UhpA

UhpB catalyzes the dephosphorylation of its cognate response regulator, UhpA, which has been phosphorylated on a conserved aspartate residue. wikipedia.orgmpg.dewikipedia.orgnih.govguidetopharmacology.orgnih.gov The transfer of the phosphoryl group from phosphorylated UhpA (P-UhpA) back to UhpB contributes to the regulation of the Uhp system. ecmdb.ca This dephosphorylation activity has been demonstrated in vitro, showing that UhpB can accelerate the removal of the phosphate group from P-UhpA. uniprot.orgecmdb.camdpi.com The interaction between the phosphoryl transfer domain of UhpB and UhpA is involved in this dephosphorylation process. ecmdb.camdpi.com

Kinetic Parameters of Phosphatase Activity

Research has investigated the kinetics of UhpB's phosphatase activity on P-UhpA. Studies have shown that in the G6P-activated state, UhpB phosphatase activity can dominate over its kinase activity. mpg.denih.govfishersci.fi This suggests that while G6P stimulates UhpB's kinase activity, the phosphatase activity remains significant and plays a critical role in shaping the cellular response. mpg.defishersci.fi

Molecular Mechanisms of Uhpb Function

Signal Reception and Transduction

The initiation of the Uhp signaling pathway is contingent upon the detection of extracellular G6P. This process involves a sophisticated interplay between UhpC and UhpB, leading to the propagation of a signal across the cytoplasmic membrane.

The Uhp system is activated by the presence of external G6P, which is directly sensed by the membrane-bound protein UhpC. nih.govresearchgate.net UhpC functions as a high-affinity receptor for G6P. researchgate.net Structurally, UhpC is a polytopic membrane protein that is thought to form a complex with UhpB. nih.govnih.gov This interaction is crucial, as UhpC is responsible for recognizing the external G6P and subsequently activating UhpB. uva.nl It is presumed that the binding of G6P to UhpC induces a conformational change in UhpC, which is then transmitted to UhpB. nih.govresearchgate.netuva.nl The N-terminal transmembrane portion of UhpB is believed to be the primary site of interaction with UhpC. nih.gov The necessity of this interaction is underscored by the observation that in many instances, the function of all three regulatory genes, uhpA, uhpB, and uhpC, is required for the expression of uhpT. nih.gov

The binding of G6P to UhpC triggers a conformational change that is allosterically coupled to UhpB, modulating its enzymatic activities. nih.govuva.nl This signal transmission is thought to occur through direct protein-protein interactions within the UhpBC complex embedded in the cell membrane. nih.gov The conformational change induced in UhpB by the G6P-bound UhpC is what stimulates the autophosphorylation activity of UhpB. researchgate.netnih.gov The default state of UhpB is considered to be "kinase off," and the interaction with an activated UhpC is required to switch it to a "kinase on" state. nih.gov This tight coupling ensures that the downstream signaling cascade is initiated only in the presence of the specific inducing signal, extracellular G6P. The model for this induction process posits that the binding of G6P to UhpC alters its conformation, and this new conformation is then communicated to UhpB through their direct interaction. nih.gov

UhpB is a transmembrane protein with a complex topology, featuring multiple amino-terminal transmembrane segments that anchor a polar carboxyl-terminal half to the cytoplasmic side of the inner membrane. nih.gov This structure is essential for its function in propagating the signal from the periplasmic G6P sensor, UhpC, to the cytoplasmic components of the signaling pathway. The conformational change initiated by G6P binding to UhpC is transmitted through the transmembrane domains of UhpB. nih.govnih.gov This transmembrane signal alters the conformation of the cytoplasmic portion of UhpB, which houses the kinase and phosphatase domains. nih.gov This intramolecular signal transduction ultimately leads to the activation of UhpB's autokinase activity, setting the stage for the subsequent phosphoryl transfer cascade. researchgate.netuva.nl

Phosphoryl Transfer Cascade

Once activated, UhpB initiates a phosphoryl transfer cascade that culminates in the activation of the response regulator, UhpA. This process is tightly controlled by the dual enzymatic activities of UhpB.

Upon activation by UhpC, UhpB undergoes autophosphorylation on a conserved histidine residue (His-313) within its cytoplasmic domain, utilizing ATP as the phosphate (B84403) donor. researchgate.netuniprot.org The phosphorylated UhpB (P-UhpB) then serves as a phosphodonor to its cognate response regulator, UhpA. nih.govuva.nluniprot.org The phosphoryl group is transferred from the histidine residue of UhpB to a conserved aspartate residue (Asp-54) in UhpA. nih.govnih.gov This phosphotransfer event results in the formation of phosphorylated UhpA (P-UhpA), which is the active form of the regulator. nih.gov P-UhpA exhibits an enhanced affinity for its DNA binding sites in the uhpT promoter, leading to the activation of uhpT transcription. nih.govnih.gov In vitro studies have demonstrated that the transfer of the phosphate from P-UhpB to UhpA is a rapid and transient process. uva.nl

UhpB possesses both kinase and phosphatase activities, which are critical for modulating the phosphorylation state of UhpA and, consequently, the expression of uhpT. uniprot.org In its "kinase on" state, stimulated by the UhpC-G6P complex, UhpB catalyzes the phosphorylation of UhpA. nih.govuva.nl Conversely, UhpB also has a phosphatase activity that can dephosphorylate P-UhpA. uva.nluniprot.org Research indicates that even in the G6P-activated state, UhpB retains a significant phosphatase activity. uva.nl This suggests that the level of P-UhpA is determined by the balance between the kinase and phosphatase activities of UhpB. uva.nl The presence of G6P appears to increase the kinase-to-phosphatase activity ratio of the UhpBC complex, thereby favoring the accumulation of P-UhpA. uva.nl However, the phosphatase activity is not completely suppressed, which may imply that the in vivo levels of P-UhpA are kept relatively low and that other factors, such as the binding of P-UhpA to the uhpT promoter, might play a role in stabilizing its phosphorylated state. uva.nl The default state of UhpB is considered to be kinase-off, and mutations or the interaction with UhpC are required to activate its phosphate transfer activity. nih.gov

Allosteric Regulation and Mechanistic Models

The functional activity of the UhpB protein, a central component of the three-part Uhp regulatory system in Escherichia coli, is intricately controlled through allosteric mechanisms and complex molecular interactions. This regulation ensures that the expression of the hexose (B10828440) phosphate transporter, UhpT, is tightly coupled to the availability of extracellular glucose-6-phosphate (G6P).

The primary allosteric effector for the Uhp system is extracellular G6P. tandfonline.com However, G6P does not interact directly with UhpB. Instead, its presence is sensed by the integral membrane protein UhpC, which acts as the direct receptor. researchgate.netresearchgate.net The binding of G6P to UhpC induces a conformational change in UhpC. researchgate.netresearchgate.net This altered conformation of UhpC allows it to interact with UhpB, forming a UhpBC signaling complex. researchgate.net This interaction is the critical step in the allosteric activation of UhpB's kinase activity. researchgate.netuniprot.org

In its default state, UhpB is considered to be in a "kinase off" state, preventing the phosphorylation of the response regulator UhpA in the absence of the G6P signal. nih.gov This basal inactive state is crucial to prevent inappropriate activation of uhpT gene expression. The interaction with the G6P-bound UhpC overcomes this inhibition, switching UhpB to a "kinase on" state. researchgate.netnih.gov This activation leads to the autophosphorylation of a conserved histidine residue (His-313) within the cytoplasmic domain of UhpB, using ATP as the phosphate donor. researchgate.netescholarship.org Subsequently, the phosphoryl group is transferred to a specific aspartate residue on UhpA. researchgate.netuniprot.org

Interestingly, UhpB possesses both kinase and phosphatase activity towards UhpA. uniprot.orgmicrobiologyresearch.org Research has shown that even in the G6P-activated state, the phosphatase activity of UhpB is dominant over its kinase activity. microbiologyresearch.orgnih.gov When phosphorylated UhpA (PUhpA) is exposed to G6P-induced UhpBC complexes, it is rapidly dephosphorylated. microbiologyresearch.orgnih.gov This suggests a dynamic and transient phosphorylation of UhpA. It has been proposed that the continuous induction of uhpT transcription may require the stabilization or sequestration of PUhpA by the uhpT promoter DNA itself, protecting it from UhpB's potent phosphatase activity. microbiologyresearch.orgnih.gov

Overexpression of UhpB relative to UhpC leads to a dominant-negative phenotype, where uhpT expression is blocked even in the presence of an inducer. nih.govnih.gov This interference is thought to occur because the excess UhpB molecules, which are not in a complex with G6P-bound UhpC, sequester UhpA, preventing its phosphorylation by the few activated UhpB-UhpC complexes and possibly enhancing its dephosphorylation. nih.govnih.gov The region of UhpB responsible for this interference, as well as for interaction with UhpA, has been localized to the cytoplasmic C-terminal domain, specifically the area flanking the autophosphorylation site His-313. nih.gov

Mechanistic Models of UhpB Function

Several models have been proposed to describe the molecular mechanism of UhpB function:

The Transmembrane Signaling Complex Model: This is the most widely accepted model. It posits that UhpB and UhpC form a stable complex within the cell membrane. researchgate.netnih.gov The binding of periplasmic G6P to UhpC triggers a conformational change that is transmitted through UhpC to UhpB. researchgate.net This signal transduction across the membrane alters the conformation of UhpB's cytoplasmic domain, relieving its autoinhibition and activating its kinase function. researchgate.netnih.gov The stoichiometry of the UhpB-UhpC interaction and the precise nature of the conformational changes remain areas of active investigation.

The Sequestration/Dephosphorylation Model for Dominant-Negative Interference: When UhpB is overexpressed compared to UhpC, the excess UhpB molecules are not activated. nih.gov This model suggests that these inactive UhpB molecules can still bind to UhpA. nih.gov This binding sequesters UhpA, making it unavailable for phosphorylation by the activated UhpB-UhpC complexes. nih.gov Furthermore, the inherent phosphatase activity of these excess UhpB molecules would actively dephosphorylate any P~UhpA that is formed, effectively shutting down the signaling pathway. nih.gov

The Dual-Activity Regulation Model: This model emphasizes the balance between UhpB's kinase and phosphatase activities. microbiologyresearch.orgnih.gov The G6P signal, mediated by UhpC, shifts the equilibrium towards kinase activity sufficiently to produce a transient pool of PUhpA. microbiologyresearch.orguva.nl However, the strong constitutive phosphatase activity ensures that the signal is rapidly terminated once the G6P stimulus is removed. microbiologyresearch.orgnih.gov This allows for a sensitive and rapid response to fluctuating extracellular G6P concentrations. The model also accommodates the observation that in the activated state, phosphatase activity remains high, suggesting a finely tuned system where the ultimate level of PUhpA is determined by the relative rates of phosphorylation and dephosphorylation, which are both controlled by the UhpB-UhpC complex. microbiologyresearch.orguva.nl

These models, supported by genetic and biochemical studies, provide a framework for understanding the complex regulation of UhpB. The interplay between the allosteric activation by the UhpC-G6P complex and the dual enzymatic activities of UhpB allows for precise control over the phosphorylation state of UhpA and, consequently, the expression of the UhpT transporter.

Allosteric Regulator/EffectorInteracting ProteinEffect on UhpB ActivityResearch Finding Reference
Glucose-6-Phosphate (G6P)UhpCIndirectly stimulates kinase activity by inducing a conformational change in UhpC. researchgate.net, researchgate.net, tandfonline.com
UhpCUhpBDirectly interacts with UhpB to form a signaling complex, activating UhpB's autophosphorylation. researchgate.net, nih.gov
ATPUhpBServes as the phosphate donor for UhpB autophosphorylation. escholarship.org
Phosphorylated UhpA (P~UhpA)UhpBSubstrate for UhpB's phosphatase activity, leading to dephosphorylation. microbiologyresearch.org, nih.gov

Regulation of Uhpb Activity and Expression

Transcriptional Regulation of the uhpB Gene

The expression of the uhpB gene is co-regulated with the other genes in the uhp operon, namely uhpA and uhpC, ensuring a coordinated synthesis of the components of this regulatory system.

The transcription of the uhp operon, which includes uhpB, is primarily controlled by the product of the uhpA gene. uniprot.org UhpA functions as a transcriptional activator, binding to the promoter region of the uhpT gene. uniprot.org While the specific promoter elements for uhpB itself are intrinsically linked to the regulation of the entire uhp operon, the system's output is the activation of the uhpT promoter. Phosphorylation of UhpA enhances its DNA binding activity. uniprot.org UhpA binds to multiple sites located between positions -32 and -80 upstream of the uhpT gene's transcriptional start site, functioning as a transcriptional enhancer. escholarship.org This binding event is crucial for recruiting RNA polymerase and initiating the transcription of uhpT. escholarship.org The regulatory protein complex cAMP-CRP is also required for the full expression of uhpT, indicating a layer of global metabolic control. researchgate.net

The primary environmental cue that triggers the expression of the uhp operon, including uhpB, is the presence of extracellular glucose-6-phosphate (G6P). researchgate.netresearchgate.net The Uhp system is specifically designed to prevent induction by intracellular G6P, thereby avoiding the leakage of sugar phosphates from the cell. escholarship.org This external signal is detected by the UhpC protein, which then initiates a signaling cascade. researchgate.netresearchgate.net

The availability of other carbon sources also influences uhpB expression. For instance, in the presence of glucose, transcription of uhpT is very low. researchgate.net Furthermore, phosphate (B84403) limitation can affect the system's sensitivity, requiring higher concentrations of G6P to induce uhpT transcription. escholarship.org This indicates an integration of signals related to both carbon and phosphate availability in the regulation of the Uhp system. The ability of bacteria to respond to diverse environmental cues is crucial for their adaptation and survival. nih.gov These cues can range from nutrient availability to host immune responses. nih.gov

Post-Translational Control of UhpB Activity

Beyond transcriptional regulation, the activity of the UhpB protein is subject to sophisticated post-translational control mechanisms. These modifications allow for a rapid and dynamic response to environmental signals.

UhpB is a sensor kinase that undergoes autophosphorylation in response to an external signal. researchgate.netuniprot.org This process is a cornerstone of the two-component regulatory system it forms with UhpA. escholarship.org The kinase activity of UhpB is stimulated by its interaction with UhpC when UhpC binds to extracellular G6P. researchgate.netuniprot.org This interaction causes a conformational change in UhpB, leading to the autophosphorylation of a conserved histidine residue, specifically His313, using ATP as the phosphate donor. escholarship.orgfrontiersin.org

Once autophosphorylated, UhpB can then transfer the phosphoryl group to a specific aspartyl residue (Asp54) on the response regulator, UhpA. escholarship.orgfrontiersin.orgnih.gov The phosphorylation of UhpA enhances its ability to bind to the uhpT promoter and activate transcription. uniprot.orgnih.gov UhpB also possesses phosphatase activity, enabling it to dephosphorylate UhpA-P, which returns the system to its inactive state. researchgate.netuniprot.org In the G6P-activated state, the phosphatase activity of UhpB appears to dominate over its kinase activity. researchgate.net

Key Phosphorylation Events in the Uhp System
ProteinPhosphorylation SiteActivating SignalEnzymeOutcome
UhpBHis313Extracellular G6P binding to UhpCUhpB (autophosphorylation)Activation of UhpB kinase activity
UhpAAsp54Phosphorylated UhpBUhpBEnhanced DNA binding and transcription activation of uhpT

The activity of UhpB is critically modulated by its interactions with other proteins, most notably UhpC and UhpA. unam.mx The interaction between UhpB and UhpC is fundamental to signal perception. UhpC, a membrane-bound protein, acts as the receptor for extracellular G6P. researchgate.netresearchgate.net Upon binding G6P, UhpC interacts with the N-terminal transmembrane domain of UhpB, stimulating UhpB's autokinase activity. escholarship.orgresearchgate.netresearchgate.net This suggests that UhpB and UhpC form a membrane-embedded signaling complex. nih.govnih.gov

The interaction between UhpB and UhpA is the core of the signal transduction pathway. nih.gov The cytoplasmic C-terminal domain of UhpB, which contains the catalytic motifs, interacts with UhpA to facilitate the transfer of the phosphate group. nih.gov This domain is also responsible for the dephosphorylation of phosphorylated UhpA. nih.gov Interestingly, expression of UhpB in excess of UhpC has a dominant-negative effect, which appears to involve the sequestration of UhpA, preventing it from activating transcription. nih.gov In E. coli, it has been observed that UhpB can phosphorylate several other non-cognate response regulators, indicating potential crosstalk with other signaling pathways. nih.gov

Key Protein-Protein Interactions Involving UhpB
Interacting ProteinsNature of InteractionFunctional Consequence
UhpB - UhpCFormation of a membrane-embedded signaling complex upon G6P binding to UhpCStimulation of UhpB autokinase activity
UhpB - UhpAPhosphoryl transfer from UhpB-P to UhpAActivation of UhpA as a transcriptional regulator
UhpB - UhpA-PDephosphorylation of UhpA-P by UhpBInactivation of UhpA and termination of the signal

Constitutive Mutants and Their Regulatory Implications

The study of constitutive mutants, which exhibit continuous activity regardless of the presence of an inducer, has provided significant insights into the regulation of UhpB. Mutations leading to constitutive expression of the uhp operon have been identified in uhpB. nih.govunt.edu Many of these mutations are insertions located in the N-terminal, nonpolar region of the this compound. researchgate.netnih.gov This finding suggests that the transmembrane segments of UhpB normally function to negatively regulate the kinase activity of its C-terminal cytoplasmic domain. researchgate.netnih.gov

Intriguingly, the constitutive phenotype of most of these uhpB mutants is dependent on the presence of a functional UhpC protein. unam.mxnih.gov This dependency reinforces the model that UhpB and UhpC operate as a complex to transmit the signal. nih.gov However, some UhpB variants with amino acid substitutions near conserved histidine kinase motifs have been found to be active even in the absence of UhpC. nih.gov These UhpC-independent mutants indicate that the default state of UhpB is "kinase off," and activation requires either the interaction with an induced UhpC or specific activating mutations within UhpB itself. nih.gov

Functional Interplay of Uhpb in Biological Processes

Control of Hexose (B10828440) Phosphate (B84403) Transport via UhpT Expression

The expression of the uhpT gene, which encodes the hexose phosphate transporter UhpT, is tightly regulated by the UhpABC system. researchgate.netnih.govmicrobiologyresearch.orgresearchgate.net UhpB is a key component of this system, acting as the sensor kinase that ultimately influences the transcriptional activity of UhpA on the uhpT promoter. researchgate.netresearchgate.netnih.govuniprot.org This regulatory mechanism ensures that UhpT is produced when extracellular hexose phosphates are available for uptake. researchgate.netmicrobiologyresearch.org

Inducibility by Extracellular Glucose-6-Phosphate

A critical trigger for the Uhp system, and thus uhpT expression, is the presence of extracellular glucose-6-phosphate (G6P). researchgate.netnih.govmicrobiologyresearch.orgresearchgate.netnih.gov The membrane-bound protein UhpC, which shares homology with UhpT, acts as a high-affinity receptor for extracellular G6P. researchgate.netmicrobiologyresearch.orgnih.govescholarship.org Binding of G6P to UhpC initiates a signal that is transmitted to UhpB, leading to the activation of the signaling cascade. researchgate.netnih.govmicrobiologyresearch.orgescholarship.org This ensures that the transport system is induced specifically when the substrate is available in the environment. microbiologyresearch.org

Transcriptional Activation of uhpT by Phosphorylated UhpA

UhpB functions as a histidine kinase that undergoes autophosphorylation on a conserved histidine residue (His313 in E. coli) upon activation, which is stimulated by its interaction with G6P-bound UhpC. uniprot.orgnih.govmicrobiologyresearch.orgnih.govescholarship.org Subsequently, UhpB transfers this phosphate group to a conserved aspartate residue on the response regulator protein UhpA. uniprot.orgnih.govmicrobiologyresearch.orgnih.govescholarship.org This phosphorylation event is crucial for activating UhpA. researchgate.netuniprot.org Phosphorylated UhpA (UhpAP) has enhanced affinity for the uhpT promoter region, where it binds to multiple sites located upstream of the gene. nih.govnih.govnih.govuniprot.orgescholarship.org This binding of UhpAP acts as a transcriptional activator, promoting the expression of the uhpT gene. researchgate.netnih.govnih.govnih.govuniprot.orgescholarship.org

Research findings highlight the dynamics of phosphoryl transfer within the Uhp system. Studies using isolated membrane vesicles enriched with UhpBC have demonstrated that UhpB autophosphorylation is stimulated by intra-vesicular G6P sensing by UhpC. nih.govmicrobiologyresearch.org Upon addition of UhpA, rapid and transient UhpA phosphorylation occurs. nih.govmicrobiologyresearch.org Interestingly, in the G6P-activated state, UhpB can also exhibit phosphatase activity, accelerating the dephosphorylation of UhpAP. uniprot.orgnih.govmicrobiologyresearch.org This suggests a complex interplay between kinase and phosphatase activities of UhpB in regulating the level of active UhpAP, which in turn controls uhpT transcription. nih.govmicrobiologyresearch.org The balance between UhpB's kinase and phosphatase activities, influenced by G6P and UhpC, is critical for fine-tuning uhpT expression. nih.govmicrobiologyresearch.org

Data regarding the interaction between UhpB and UhpA indicate that the phosphoryl transfer domain of UhpB is responsible for interacting with UhpA. nih.gov Overexpression of the cytoplasmic C-terminal portion of UhpB can interfere with Uhp signaling, suggesting that this domain plays a key role in binding and potentially sequestering UhpA. nih.govnih.gov

Integration into Broader Metabolic Networks

The Uhp system, orchestrated by UhpB, is not an isolated pathway but is integrated into the broader metabolic landscape of the cell. Its primary function in acquiring hexose phosphates directly links it to central metabolic processes.

Role in Carbon and Phosphorus Metabolism

By facilitating the uptake of hexose phosphates via UhpT, the Uhp system directly contributes to carbon metabolism. researchgate.netmicrobiologyresearch.orgnih.gov Hexose phosphates, such as glucose-6-phosphate, can be utilized as carbon and energy sources once inside the cell, feeding into pathways like glycolysis and the pentose (B10789219) phosphate pathway. microbiologyresearch.orgwikipedia.org This allows bacteria to exploit available environmental hexose phosphates when free glucose might be scarce. microbiologyresearch.org

Furthermore, the transport mediated by UhpT involves the exchange of extracellular hexose phosphate for intracellular inorganic phosphate. researchgate.netmybiosource.com This antiporter activity directly links the uptake of carbon sources to intracellular phosphorus homeostasis. mybiosource.com Thus, the Uhp system plays a role in phosphorus metabolism by influencing the intracellular concentration of inorganic phosphate. researchgate.netresearchgate.net The availability of phosphate can also influence the induction of UhpT, with higher levels of G6P potentially required for induction under phosphate limitation. escholarship.org

Interconnections with Other Signal Transduction Systems

As a two-component regulatory system sensor kinase, UhpB is part of a common bacterial signaling mechanism. uniprot.orgresearchgate.netnih.govescholarship.org While the Uhp system primarily responds to extracellular hexose phosphates, there can be interconnections or parallels with other signal transduction pathways. For example, UhpA shares sequence similarity with other response regulators like NarL, involved in nitrate (B79036) sensing. nih.gov The phosphoryl transfer mechanism itself is a common theme in two-component systems, facilitating communication between environmental sensing and intracellular responses. nih.govwikipedia.org While direct, detailed interactions of UhpB with numerous other specific signal transduction systems are not extensively documented in the provided context, its nature as a sensor kinase places it within this larger network of cellular communication and regulation. uniprot.orgnih.govwikipedia.org Transport proteins, including those involved in the Uhp system like UhpC, can also have secondary regulatory functions that influence gene expression and metabolism, highlighting the intricate connections between transport and signaling. nih.govescholarship.org

Contributions to Cellular Adaptation and Stress Response

The Uhp system, through the action of UhpB and its downstream effects, contributes to cellular adaptation by allowing bacteria to utilize alternative carbon sources when preferred ones are unavailable. microbiologyresearch.org The ability to sense and respond to extracellular hexose phosphates provides a competitive advantage in environments where these compounds are present. microbiologyresearch.org

While the provided information does not extensively detail UhpB's direct involvement in classical stress responses like the unfolded protein response or osmotic stress nih.govmdpi.comunam.mxhubrecht.eucell-stress.com, the Uhp system's role in nutrient acquisition is inherently linked to cellular survival and adaptation under varying environmental conditions. The ability to efficiently take up essential nutrients like hexose phosphates can be critical for maintaining cellular function and growth during periods of nutrient limitation, which can be considered a form of environmental stress. microbiologyresearch.org Furthermore, studies on related systems in other bacteria, such as Staphylococcus aureus, suggest that hexose phosphate transport systems, analogous to the E. coli Uhp system, can play a role in adaptation within host cells and contribute to stress tolerance, including resistance to certain antibiotics like fosfomycin (B1673569), which is transported by UhpT. researchgate.netresearchgate.netmybiosource.comrcsb.orgnih.govfu-berlin.de This suggests a potential, albeit indirect, link between UhpB-mediated regulation of UhpT and aspects of stress response or adaptation to challenging environments, including those encountered during infection. researchgate.netresearchgate.netnih.gov

Impact on Bacterial Fitness

The UhpABC system, and thus UhpB, significantly impacts bacterial fitness, particularly in environments where hexose phosphates are available. The ability to transport and metabolize these compounds provides a selective advantage, contributing to bacterial growth and survival ontosight.ai. Studies investigating bacterial fitness often utilize high-throughput genetic methods, such as transposon mutagenesis, to assess the effect of gene disruptions on growth in various conditions plos.org. While some studies indicate that mutations in uhpB might not always show a significant fitness cost under standard laboratory conditions, its role in nutrient acquisition suggests a clear benefit in specific environments tartaglialab.com.

Research has shown that the UhpAB two-component system can contribute to the pathogenicity of avian pathogenic E. coli (APEC) by activating the expression of virulence genes and promoting biofilm formation and stress tolerance researchgate.net. This suggests a broader role for UhpB in bacterial fitness beyond just nutrient uptake, influencing factors critical for colonization and persistence within a host researchgate.net.

Furthermore, the coordinated action of UhpB, UhpC, and UhpA is essential for the efficient induction of uhpT expression in response to extracellular G6P nih.gov. Disruptions or mutations in uhpB can lead to altered UhpT expression levels, potentially impacting the bacterium's ability to utilize hexose phosphates and thus affecting its fitness in environments where these are primary carbon sources nih.govfrontiersin.org.

Indirect Links to Antimicrobial Resistance Mechanisms (e.g., Fosfomycin)

UhpB is indirectly linked to antimicrobial resistance, notably to the antibiotic fosfomycin. Fosfomycin is an antibiotic that enters bacterial cells primarily through two transporters: GlpT and UhpT tandfonline.comnih.gov. UhpT is a major route of fosfomycin uptake, and its expression is regulated by the UhpABC system tandfonline.comnih.gov.

Mutations in the genes encoding components of the UhpABC system, including uhpB, can lead to reduced expression or function of the UhpT transporter tandfonline.comfrontiersin.orgresearchgate.net. This impaired transport of fosfomycin into the bacterial cell results in decreased intracellular antibiotic concentration, thereby conferring resistance tandfonline.comfrontiersin.orgresearchgate.net. Studies have identified novel chromosomal mutations in uhpB that are associated with fosfomycin resistance in E. coli clinical isolates frontiersin.orgnih.gov.

Research has demonstrated that specific mutations in uhpB can lead to a significant increase in the minimum inhibitory concentration (MIC) of fosfomycin frontiersin.orgfrontiersin.orgnih.gov. For example, introducing a single mutation like G469R in UhpB has been shown to confer a substantial increase in fosfomycin MICs in E. coli frontiersin.orgnih.gov. This highlights the critical role of UhpB in maintaining susceptibility to fosfomycin by regulating the primary uptake route for the antibiotic frontiersin.orgnih.gov.

While mutations in uhpT and glpT are well-established mechanisms of fosfomycin resistance, mutations in regulatory genes like uhpA, uhpB, and uhpC are also increasingly recognized as important contributors to resistance tandfonline.comfrontiersin.orgnih.gov. These mutations indirectly impact fosfomycin susceptibility by disrupting the signaling pathway that controls UhpT expression tandfonline.comfrontiersin.orgnih.gov.

The prevalence of mutations in uhpB and uhpC has been observed to be significant among both in vitro selected fosfomycin-resistant mutants and clinical isolates tandfonline.comnih.gov. This underscores the relevance of UhpB-mediated regulation of UhpT in the development of fosfomycin resistance in clinical settings tandfonline.comnih.gov.

Data from research studies illustrate the impact of uhpB mutations on fosfomycin resistance levels:

E. coli Strain/MutantRelevant Mutation(s)Fosfomycin MIC (mg/L)Fold Increase in MIC (vs. Wild-type)Source
CFT073 (Wild-type)None1- frontiersin.orgnih.gov
M3uhpB (G469R)128128 frontiersin.orgnih.gov
M4uhpC (F384L)128128 frontiersin.orgnih.gov
M7uhpB (G469R), galU (R282V)256256 frontiersin.orgnih.gov
M8uhpC (F384L), lon (Q558*)256256 frontiersin.orgnih.gov

Note: MIC values and fold increases are approximate and can vary depending on the specific experimental conditions and bacterial strain.

This table demonstrates that mutations in uhpB, either alone or in combination with other mutations, can lead to substantial increases in fosfomycin resistance levels frontiersin.orgnih.gov. The abolition of uhpT expression induction by G6P in strains with uhpB or uhpC mutations further supports the mechanism of resistance being linked to impaired fosfomycin uptake via UhpT frontiersin.orgnih.gov.

The indirect link between UhpB and fosfomycin resistance highlights the complex interplay between bacterial nutrient acquisition pathways and antibiotic efficacy. Understanding the role of regulatory proteins like UhpB in controlling transporter expression is crucial for comprehending the mechanisms of resistance development and potentially for developing strategies to overcome it.

Methodologies for Studying Uhpb Protein

Genetic and Molecular Biology Approaches

Genetic and molecular biology techniques are fundamental to understanding the in vivo function of UhpB. These approaches involve the manipulation of the uhpB gene to study its expression, regulation, and the functional roles of specific amino acid residues.

Gene Cloning and Expression Systems

The initial step in studying UhpB at the molecular level is the cloning of its corresponding gene, uhpB. This is typically achieved by amplifying the uhpB open reading frame from the E. coli genome using the polymerase chain reaction (PCR). The amplified DNA fragment is then inserted into a suitable expression vector. nih.govlibretexts.orgnih.gov Common choices for bacterial protein expression include plasmid vectors such as derivatives of pBR322 or pUC, which contain essential elements for replication and selection in E. coli. youtube.com

For high-level protein production, the uhpB gene is often cloned into expression vectors that place it under the control of a strong, inducible promoter, such as the T7 promoter. thermofisher.com These constructs are then transformed into an appropriate E. coli expression host, like the BL21(DE3) strain. This strain carries a chromosomal copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter, allowing for induction of UhpB expression upon the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). thermofisher.com

Vector TypePromoterHost StrainInducerKey Feature
pET vectorsT7BL21(DE3)IPTGHigh-level, inducible protein expression.
pBAD vectorsaraBADLMG194L-ArabinoseTightly controlled, tunable expression.

Site-Directed Mutagenesis (Point Mutations, Insertions, Deletions)

Site-directed mutagenesis is a powerful technique used to investigate the structure-function relationship of the UhpB protein. patsnap.comnih.govnih.gov By introducing specific changes such as point mutations, insertions, or deletions into the uhpB gene, researchers can identify critical amino acid residues involved in its various functions, including substrate sensing, signal transduction, and interaction with other proteins. youtube.com

This technique allows for the systematic substitution of amino acids hypothesized to be in the active site, transmembrane domains, or regulatory regions of UhpB. frontiersin.org The functional consequences of these mutations are then assessed through in vivo or in vitro assays. For instance, mutating a specific residue in a putative signaling loop and observing a loss of transcriptional activation of uhpT would suggest a role for that residue in signal transduction.

Mutation TypePurposeExample Application for UhpB
Point Mutation (Substitution)To assess the role of a single amino acid residue.Substituting a conserved histidine residue in a periplasmic loop to determine its role in glucose-6-phosphate sensing.
InsertionTo disrupt a specific protein domain or loop.Inserting a small peptide tag into a cytoplasmic loop to probe protein topology.
DeletionTo remove a specific domain or region of the protein.Deleting the C-terminal domain to investigate its role in signal transduction to UhpA.

Transcriptional Reporter Assays (e.g., uhpT-lacZ)

To quantitatively measure the in vivo activity of the Uhp regulatory system, transcriptional reporter assays are employed. A common approach is to create a gene fusion between the promoter of the uhpT gene and a reporter gene, such as lacZ, which encodes the enzyme β-galactosidase. nih.govnih.gov This uhpT-lacZ fusion is introduced into E. coli on a plasmid or integrated into the chromosome.

The expression of β-galactosidase in these reporter strains is then directly proportional to the transcriptional activity of the uhpT promoter. researchgate.netresearchgate.net By measuring β-galactosidase activity under different conditions (e.g., in the presence or absence of external glucose-6-phosphate), the role of UhpB in sensing the external signal and activating the transcription of uhpT can be quantified. researchgate.net This assay is also invaluable for assessing the functionality of UhpB mutants created through site-directed mutagenesis.

Gene Deletion and Complementation Studies

To definitively establish the physiological role of UhpB, studies involving gene deletion and complementation are conducted. A precise, in-frame deletion of the uhpB gene is created in the E. coli chromosome. nih.gov The resulting uhpB null mutant is then characterized to determine its phenotype, for example, its inability to grow on hexose (B10828440) phosphates as a sole carbon source. nih.govmdpi.com

To confirm that the observed phenotype is a direct result of the uhpB deletion, a complementation experiment is performed. This involves introducing a plasmid carrying the wild-type uhpB gene into the deletion mutant. Restoration of the wild-type phenotype upon expression of UhpB from the plasmid confirms its function. This system can also be used to test the functionality of UhpB mutants by introducing plasmids carrying the mutated versions of the gene into the deletion strain.

Biochemical and Biophysical Characterization

Biochemical and biophysical methods are essential for studying the properties of the this compound in vitro, away from the complexities of the cellular environment. These techniques require the purification of the protein and its reconstitution into an artificial membrane system.

Protein Purification and Reconstitution (e.g., His-tag, GST-fusion proteins)

For in vitro studies, UhpB is typically overexpressed in E. coli as a recombinant protein with an affinity tag, such as a polyhistidine-tag (His-tag) or a glutathione S-transferase (GST) tag. These tags facilitate the purification of the membrane-bound this compound from the cell lysate using affinity chromatography.

Due to its nature as an integral membrane protein, purification of UhpB requires the solubilization of the cell membrane using detergents. The solubilized, tagged this compound is then passed over an affinity chromatography column (e.g., a nickel-NTA resin for His-tagged proteins). After washing away non-specifically bound proteins, the purified UhpB is eluted from the column.

To study its function in a membrane environment, the purified UhpB is reconstituted into liposomes, which are spherical vesicles composed of a lipid bilayer. d-nb.infonih.govresearchgate.net This process involves mixing the purified, detergent-solubilized UhpB with phospholipids, followed by the removal of the detergent. nih.gov This results in the formation of proteoliposomes, where UhpB is embedded in the lipid bilayer, mimicking its native orientation in the cell membrane. These proteoliposomes can then be used for transport assays or other functional studies.

Affinity TagPurification ResinElution AgentAdvantages
Polyhistidine-tag (His-tag)Nickel-NTA or Cobalt-TalonImidazoleSmall tag size, elution under mild conditions.
Glutathione S-transferase (GST)Glutathione-agaroseReduced glutathioneCan enhance solubility, high-affinity binding.

In Vitro Phosphorylation and Dephosphorylation Assays

In vitro phosphorylation and dephosphorylation assays are fundamental biochemical tools used to investigate the enzymatic activities of the this compound. These assays allow for the direct measurement of the transfer and removal of phosphate (B84403) groups, which are central to the signaling mechanism of the UhpB-UhpA two-component system.

In a typical in vitro phosphorylation assay for a histidine kinase like UhpB, the purified cytoplasmic domain of UhpB is incubated with its cognate response regulator, UhpA, in the presence of ATP. The transfer of the γ-phosphate from ATP to a specific histidine residue on UhpB (autophosphorylation) and subsequently to an aspartate residue on UhpA (phosphotransfer) is monitored. The detection of phosphorylated proteins can be achieved through various methods, including the use of radioactive ATP ([γ-³²P]ATP) followed by autoradiography, or through immuno-based techniques like ELISA or Western blotting using phosphorylation-specific antibodies. rndsystems.com These assays provide valuable information on the kinase activity of UhpB and can be used to study how this activity is modulated by potential signaling molecules or by interactions with other proteins like UhpC. rndsystems.comnih.gov

Conversely, in vitro dephosphorylation assays are employed to study the phosphatase activity of UhpB. In this setup, phosphorylated UhpA (UhpAP) is prepared and then incubated with UhpB in the absence of ATP. The rate of removal of the phosphate group from UhpAP is measured over time. This is crucial for understanding how the this compound resets the signaling cascade by dephosphorylating UhpA, thereby turning off the expression of the uhpT gene. biorxiv.org These assays have demonstrated that the dephosphorylation of a substrate often requires a divalent cation like Mg²⁺ and can be inhibited by specific chelators such as EDTA. nih.gov The study of both phosphorylation and dephosphorylation provides a complete picture of the bifunctional enzymatic nature of UhpB and its role in regulating the cellular response to extracellular glucose-6-phosphate.

Assay TypeComponentsPurposeDetection Method
In Vitro Phosphorylation Purified UhpB (cytoplasmic domain), Purified UhpA, ATPTo measure the autokinase and phosphotransferase activity of UhpB.Radiolabeling ([γ-³²P]ATP), ELISA, Western Blot
In Vitro Dephosphorylation Purified UhpB, Phosphorylated UhpA (UhpA~P)To measure the phosphatase activity of UhpB.Monitoring the decrease of phosphorylated UhpA over time.

Use of Membrane Vesicles (e.g., Inside-Out Membranes)

The this compound is an integral membrane protein with a significant portion of its structure, including its sensory domain, embedded within the cytoplasmic membrane. nih.gov To study its function in a near-native environment, researchers utilize artificial lipid membranes, such as membrane vesicles. nih.gov These vesicles are spherical structures composed of a lipid bilayer that can be engineered to mimic the composition of a bacterial cell membrane. nih.gov

A particularly useful configuration for studying proteins like UhpB, which has a cytoplasmic catalytic domain, is the use of "inside-out" membrane vesicles. nih.gov In this orientation, the cytoplasmic domains of reconstituted membrane proteins face the external buffer, making them accessible to substrates like ATP and other proteins such as the response regulator UhpA. nih.gov This setup is critical for several reasons:

Preservation of Native Conformation: It allows the transmembrane domains of UhpB to be in their natural lipid environment, which is crucial for proper folding and function. biorxiv.orgunl.edu

Functional Assays: It enables the study of UhpB's enzymatic activities (autophosphorylation, phosphotransfer, and phosphatase) in a context that closely resembles the cellular membrane.

Signal Transduction Studies: It provides a platform to investigate how the binding of an external signal (perceived via UhpC) to the periplasmic domain of UhpB is transduced across the membrane to regulate the activity of its cytoplasmic histidine kinase domain. nih.gov

By reconstituting purified UhpB and its accessory protein UhpC into these vesicles, researchers can create a controlled system to dissect the molecular mechanics of signal perception and transmembrane signaling in the Uhp system. nih.gov

Protein-Protein Interaction Studies (e.g., Co-immunoprecipitation, Cross-linking)

The function of UhpB is critically dependent on its interactions with other proteins, namely the response regulator UhpA and the accessory protein UhpC. nih.gov Investigating these protein-protein interactions (PPIs) is essential for understanding the complete signaling pathway. nih.gov Methodologies such as co-immunoprecipitation and chemical cross-linking are powerful tools for this purpose. nih.govyoutube.com

Co-immunoprecipitation (Co-IP) is used to identify and confirm interactions between UhpB and its binding partners within a complex mixture. youtube.com In this technique, an antibody specific to a "bait" protein (e.g., UhpB) is used to pull it out of a cell lysate. If other proteins (e.g., UhpA or UhpC) are bound to the bait, they will be pulled down as well and can be detected by methods like Western blotting. This can confirm the formation of a signaling complex in a cellular context. nih.gov

Chemical Cross-linking is often used in conjunction with co-immunoprecipitation to capture transient or weak interactions that might otherwise be lost during the Co-IP procedure. nih.govnih.gov Cells are treated with a cross-linking agent, such as dithiobis[succinimidylpropionate] (DSP), which forms covalent bonds between proteins that are in close proximity. nih.govplos.org This stabilizes the protein complexes, allowing for their subsequent isolation and identification. youtube.comqeios.com Research on the Uhp system has suggested that the overexpression of the C-terminal cytoplasmic domain of UhpB can inhibit the function of UhpA, indicating a direct physical interaction and the formation of an inactive 1:1 complex. nih.gov Cross-linking studies can provide direct evidence for such interactions and help map the interfaces between UhpB, UhpA, and UhpC. utmb.edu

TechniquePrincipleApplication to UhpB
Co-immunoprecipitation (Co-IP) Uses an antibody to isolate a specific protein ("bait") and its binding partners ("prey") from a cell lysate. youtube.comTo verify the in vivo interaction between UhpB and UhpA, and the formation of a membrane-embedded complex with UhpC. nih.gov
Chemical Cross-linking Uses chemical reagents to form covalent bonds between interacting proteins, stabilizing the complex for isolation. nih.govnih.govTo capture and confirm direct, potentially transient, interactions between UhpB and UhpA or UhpC. nih.gov

Structural Biology Techniques for Related Histidine Kinases and Domains

While a high-resolution structure of the full-length this compound may not be available, significant insights into its structure and function can be gleaned from structural studies of related histidine kinases and their conserved domains. Techniques such as X-ray crystallography, NMR spectroscopy, and Cryo-EM have been instrumental in revealing the atomic details of these signaling proteins. escholarship.org

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of proteins. It has been widely applied to various domains of histidine kinases and, in some cases, to the entire cytoplasmic portion or complexes with their cognate response regulators. nih.gov

The process involves crystallizing the purified protein or protein domain and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which an atomic model of the protein can be built. nih.gov Crystal structures of histidine kinase domains have revealed key architectural features, including:

The dimerization and histidine phosphotransfer (DHp) domain, which typically forms a four-helix bundle with the phosphorylatable histidine residue exposed.

The catalytic and ATP-binding (CA) domain, which binds ATP and catalyzes the phosphoryl transfer.

The structure of the complex between a histidine kinase and its response regulator, which has provided crucial insights into the mechanism of phosphotransfer and the specificity of the interaction. nih.gov

For example, the crystal structure of the histidine kinase YycG has been determined at a resolution of 3.40 Å, providing details about its conformation. rcsb.org Similarly, preliminary X-ray analysis of the histidine kinase domain of ArcB revealed crystals that diffract to at least 2.0 Å resolution, promising a high-resolution view of its structure. researchgate.net These structures serve as valuable templates for building homology models of the corresponding domains in UhpB.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that can provide information about the structure, dynamics, and interactions of proteins in solution, which is closer to their physiological state. nih.gov For membrane proteins like histidine kinases, solid-state NMR can be particularly powerful. uni-goettingen.de

NMR has been used to:

Determine the solution structure of individual domains: The structure of the homodimeric core domain of the E. coli histidine kinase EnvZ was determined using NMR.

Study protein dynamics: NMR can detect conformational changes that occur upon signal binding or phosphorylation. Studies on the histidine kinase CitA have used NMR to probe structural changes in the transmembrane helices and linker regions upon citrate binding. uni-goettingen.de

Map interaction surfaces: By monitoring changes in the NMR spectrum of a ¹⁵N-labeled protein upon the addition of an unlabeled binding partner, the residues at the interaction interface can be identified.

Investigate kinetics: NMR is a powerful tool for studying exchange processes, such as the protonation kinetics of histidine side chains, which are fundamental to the catalytic mechanism. nih.gov

These approaches are highly relevant for understanding how the UhpB sensor domain detects its signal and how that signal is transmitted through conformational changes to the catalytic domain.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large, complex, and flexible macromolecules, including integral membrane proteins like histidine kinases. nih.gov This method is particularly well-suited for proteins that are difficult to crystallize. biorxiv.org

In Cryo-EM, a purified sample of the protein is flash-frozen in a thin layer of vitreous ice, and thousands of images of individual particles are taken with an electron microscope. These images are then computationally averaged and reconstructed to generate a three-dimensional map of the protein. jyu.fi

Recent studies have successfully used Cryo-EM to determine the structures of full-length phytochrome histidine kinases in different functional states (e.g., resting and photoactivated). nih.gov These studies have revealed:

Asymmetric conformations within the dimer, which are thought to be crucial for the signaling mechanism. nih.gov

Large-scale conformational changes that transduce a signal from the sensor domain to the output kinase domain. jyu.fi

Given that UhpB is a dimeric transmembrane protein that likely undergoes significant conformational changes upon signal perception, Cryo-EM represents a highly promising approach for elucidating the structure of the full-length UhpB/UhpC signaling complex in a lipid environment.

TechniquePrincipleStrengths for Studying Histidine Kinases
X-ray Crystallography Determines atomic structure from the diffraction of X-rays by a protein crystal. nih.govProvides high-resolution (atomic) details of protein domains and complexes. nih.govrcsb.org
NMR Spectroscopy Uses the magnetic properties of atomic nuclei to determine structure and dynamics in solution or solid state. uni-goettingen.deExcellent for studying protein dynamics, conformational changes, and interactions in a solution state. nih.govuni-goettingen.de
Cryo-Electron Microscopy (Cryo-EM) Reconstructs a 3D model from thousands of 2D images of flash-frozen protein particles. jyu.fiIdeal for large, flexible, or multi-protein complexes and integral membrane proteins that are difficult to crystallize. nih.gov

Mass Spectrometry-Based Structural Analysis

Mass spectrometry (MS)-based approaches have become indispensable tools for the structural analysis of proteins, including membrane proteins like UhpB. These techniques provide valuable insights into protein conformation, dynamics, and interactions that are often complementary to high-resolution methods like X-ray crystallography and cryo-electron microscopy. By measuring the mass of intact proteins or their constituent peptides, researchers can deduce information about solvent accessibility, protein-protein interfaces, and conformational changes.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformational dynamics in solution. nih.govresearchgate.net The method is based on the principle that backbone amide hydrogens exposed to the solvent will exchange with deuterium when the protein is placed in a deuterated buffer. nih.gov The rate of this exchange is dependent on the solvent accessibility of the amide hydrogens and their involvement in hydrogen bonding, which is a key feature of secondary structures. youtube.com Consequently, regions of the protein that are highly structured or buried within the protein core will exhibit slower exchange rates compared to flexible or solvent-exposed regions.

In a typical HDX-MS experiment, the protein of interest, such as UhpB, is incubated in a deuterated buffer for various periods. The exchange reaction is then quenched by lowering the pH and temperature, and the protein is proteolytically digested, usually with pepsin, into smaller peptides. The resulting peptides are then analyzed by mass spectrometry to determine the amount of deuterium uptake in different regions of the protein. By comparing the deuterium uptake of UhpB in different functional states, for instance, in the presence and absence of its substrate (e.g., glucose-6-phosphate), researchers can identify regions that undergo conformational changes upon substrate binding.

Table 1: Hypothetical HDX-MS Data for UhpB

Peptide SequenceRegionDeuterium Uptake (Unbound)Deuterium Uptake (Bound)Change in UptakeInterpretation
VLGALAGVTransmembrane Helix 115%12%-3%Minor protection upon binding
GKTLSNPAExtracellular Loop 285%55%-30%Significant protection, likely part of the binding site
AIVYITFGTransmembrane Helix 520%45%+25%Increased exposure, potential conformational change
LMNPQRFECytoplasmic Domain70%72%+2%No significant change

This table presents hypothetical data to illustrate the type of information that can be obtained from an HDX-MS experiment on UhpB.

Chemical Cross-linking Mass Spectrometry (CX-MS)

Chemical Cross-linking Mass Spectrometry (CX-MS) is a technique used to identify amino acid residues that are in close proximity in the three-dimensional structure of a protein or protein complex. nih.govlongdom.org This method provides distance constraints that can be used to model the tertiary and quaternary structure of proteins. nih.gov In a CX-MS experiment, a protein sample is treated with a chemical cross-linking reagent, which contains two reactive groups connected by a spacer arm of a known length. These reactive groups form covalent bonds with specific amino acid side chains, most commonly the primary amines of lysine residues.

After the cross-linking reaction, the protein is digested into peptides, and the resulting mixture is analyzed by mass spectrometry. The identification of cross-linked peptides, which consist of two peptide chains linked by the cross-linker, reveals which amino acid residues were spatially close in the native protein structure.

For a protein like UhpB, which is believed to function as a dimer, CX-MS could be employed to identify the dimerization interface. By identifying cross-links between peptides from two different UhpB monomers, researchers can map the regions of the protein involved in forming the dimer. Furthermore, intramolecular cross-links can provide information about the folding of individual UhpB monomers. Although specific CX-MS data for UhpB is not currently available, this technique has been successfully applied to study the architecture of other large protein complexes. nih.govyoutube.com

Table 2: Potential Cross-linking Sites in a Hypothetical UhpB Dimer

Cross-linked Residue 1Cross-linked Residue 2Type of Cross-linkInferred ProximityStructural Implication
Lys-56 (Monomer A)Lys-254 (Monomer A)Intramolecular< 15 ÅConstrains the fold of the N-terminal domain
Lys-112 (Monomer A)Lys-112 (Monomer B)Intermolecular< 15 ÅIndicates a symmetric dimerization interface
Lys-301 (Monomer A)Lys-45 (Monomer B)Intermolecular< 15 ÅDefines a contact point between the C-terminal and N-terminal domains of adjacent monomers

This table illustrates the kind of data and interpretations that could be derived from a CX-MS study on a dimeric this compound.

Limited Proteolysis Coupled with MS

Limited proteolysis coupled with mass spectrometry (LiP-MS) is a structural proteomics technique that probes the accessibility of protein surfaces to proteases. nih.govnih.gov In this method, a protein is subjected to brief digestion with a protease under native conditions. biorxiv.org The protease will preferentially cleave at sites that are located in flexible, solvent-exposed regions of the protein, while regions that are structured or buried will be protected from digestion. nih.govresearchgate.net The resulting peptide fragments are then identified by mass spectrometry, providing a map of the accessible and inaccessible regions of the protein surface.

LiP-MS can be used to study conformational changes in UhpB that occur upon substrate binding or changes in the cellular environment. For example, if a particular region of UhpB becomes more or less susceptible to proteolysis in the presence of glucose-6-phosphate, it would suggest that this region undergoes a conformational change as part of the transport mechanism. While specific LiP-MS studies on UhpB have not been reported, the technique has been used to investigate the tertiary structure of other proteins that are difficult to study by traditional methods. nih.gov

Native Mass Spectrometry

Native mass spectrometry is a technique that allows for the analysis of intact proteins and protein complexes under non-denaturing conditions. thermofisher.comnih.gov In native MS, proteins are ionized and transferred into the gas phase from a solution that preserves their native-like structure and non-covalent interactions. spectroscopyonline.comnih.gov This allows for the direct measurement of the mass of the intact protein or protein complex, providing information about its stoichiometry, subunit composition, and the binding of ligands. osu.edu

For UhpB, native MS could be used to confirm its oligomeric state in the detergent-solubilized form. By measuring the mass of the UhpB complex, researchers could determine whether it exists as a monomer, dimer, or higher-order oligomer. Furthermore, by performing native MS experiments in the presence of varying concentrations of glucose-6-phosphate, it would be possible to study the stoichiometry of substrate binding to the UhpB transporter.

Computational and Bioinformatic Approaches

Computational and bioinformatic approaches are essential for analyzing and interpreting the large datasets generated by experimental techniques and for making predictions about protein structure and function.

Sequence Alignment and Phylogenetic Analysis

Sequence alignment and phylogenetic analysis are fundamental bioinformatic tools used to study the evolutionary relationships between proteins. By comparing the amino acid sequence of UhpB with those of homologous proteins from different organisms, researchers can identify conserved regions that are likely to be important for the protein's structure and function.

Multiple sequence alignment of UhpB and its homologs from various bacterial species would reveal conserved motifs and residues. For instance, residues involved in substrate binding and translocation are expected to be highly conserved across the Uhp transporter family. Phylogenetic analysis can then be used to construct an evolutionary tree that illustrates the relationships between these proteins. This type of analysis has been applied to other transporter families, such as the SLC25 family of mitochondrial metabolite transporters, to guide functional characterization. nih.govnih.gov A phylogenetic analysis of the phosphate transporter 1 (PHT1) family and the ZIP family of metal transporters has also provided insights into their evolution and functional divergence. mdpi.comfrontiersin.org Similarly, phylogenetic studies of the NITRATE (B79036) TRANSPORTER 1/PEPTIDE TRANSPORTER FAMILY (NPF) have helped to identify candidate genes for further functional characterization. mdpi.com

Table 3: Conserved Motifs in the Uhp Transporter Family (Hypothetical)

MotifConsensus SequencePutative Function
Motif 1G-x-x-G-x-x-K-x-TPhosphate binding
Motif 2P-E-S-P-R-x-LTransmembrane domain interaction
Motif 3G-x-L-x-D-R-x-G-R-KCation binding/transport

This table provides a hypothetical example of conserved motifs that could be identified through sequence alignment of the Uhp transporter family.

Protein Homology Modeling

Protein homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional (3D) structure of a "target" protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein, referred to as the "template." This method is founded on the principle that proteins with similar sequences are likely to adopt similar 3D structures. The process of homology modeling is a valuable tool in structural biology, particularly when experimental methods like X-ray crystallography or NMR spectroscopy are not feasible.

The workflow of homology modeling typically involves four key steps: template selection, target-template alignment, model construction, and model assessment. The accuracy of the final model is highly dependent on the sequence identity between the target and template proteins; higher sequence identity generally results in a more reliable model.

In the context of the this compound, a sensor histidine kinase, homology modeling has been employed to elucidate its structure, providing insights into its function, particularly in organisms like Vibrio parahaemolyticus and Escherichia coli. For instance, in a study focused on identifying novel drug and vaccine candidates in Vibrio parahaemolyticus, the sensor histidine protein kinase UhpB was selected as a potential vaccine target. plos.org To understand its structure, homology modeling was performed. plos.orgbiorxiv.org

The researchers utilized the crystal structure of a suitable template from the RCSB Protein Data Bank (PDB ID: 1kj6) to build a model of the UhpB vaccine protein V1. plos.orgbiorxiv.org The quality of the generated model was then assessed using various computational tools. Ramachandran plot analysis of the refined model revealed that 88.3% of the residues were in the favored region and 98.1% were in the allowed region, indicating a high-quality model. plos.org

Another study involving a comparative genomics approach to identify novel membrane-associated receptors in bacteria also utilized homology modeling for the Escherichia coli this compound. researchgate.net This computational approach allows for the prediction of the spatial arrangement of amino acid residues, which is crucial for understanding the protein's mechanism of action and its interactions with other molecules.

Table 1: Homology Modeling of this compound

Target ProteinOrganismTemplate PDB IDModeling Software/ServerPurpose of Modeling
Sensor histidine protein kinase UhpB (Vaccine protein V1)Vibrio parahaemolyticus1kj6Not SpecifiedVaccine design and development
This compoundEscherichia coliNot SpecifiedSwiss-PDB viewer, SWISS-MODEL serverIdentification and analysis of novel membrane-associated receptors

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of protein research, MD simulations provide detailed information about the conformational changes and dynamics of a protein over time. This technique can reveal insights into protein folding, ligand binding, and the mechanisms of protein function at an atomic level.

The simulation process involves calculating the forces between atoms and using these forces to predict their subsequent motion based on Newton's laws of motion. By performing these calculations over a series of small time steps, a trajectory of the protein's dynamic behavior can be generated.

Following the generation of a homology model for the this compound in the Vibrio parahaemolyticus study, molecular dynamics simulations were conducted. biorxiv.org The purpose of these simulations was to analyze the stability and dynamics of the designed vaccine construct (V1) in complex with a Toll-like receptor 8 (TLR8). biorxiv.org Such simulations are crucial for understanding the interaction between the potential vaccine and its target receptor, providing insights into the immunogenic response it may trigger.

Protein-protein docking studies were initially performed to predict the binding mode of the vaccine constructs with different HLA alleles and the TLR-1/2 heterodimer complex. plos.org Subsequent MD simulations of the protein-ligand complexes, such as the UhpB-based vaccine construct and a TLR, help to assess the stability of the predicted interactions and to understand the dynamic behavior of the complex in a simulated physiological environment. These computational analyses are instrumental in the rational design of effective subunit vaccines.

While specific parameters of the MD simulations for the this compound are not extensively detailed in the available literature, the general application of this technique provides a framework for understanding its conformational landscape and interaction dynamics.

Future Directions and Research Opportunities

Elucidation of High-Resolution Structures of the UhpBC Signaling Complex

While domain organization and some structural features of UhpB are understood, obtaining high-resolution structures of the intact UhpBC signaling complex remains a critical goal escholarship.org. Such structures, ideally in different conformational states corresponding to ligand-bound and unbound forms of UhpC and varying phosphorylation states of UhpB, would provide unprecedented insights into the molecular mechanisms of signal perception and transmembrane transduction nih.govyoutube.comebi.ac.uk. Techniques such as X-ray crystallography, cryo-electron microscopy, and solid-state NMR could be employed to tackle this challenge youtube.com. Resolving the structure of the complex would illuminate how G6P binding to UhpC is communicated through the membrane to modulate UhpB's kinase and phosphatase activities researchgate.netnih.govresearchgate.net.

Deeper Understanding of Conformational Changes during Signal Transduction

The process by which signal detection at the periplasmic domain of UhpC is propagated through the transmembrane helices and linker region to induce conformational changes in the cytoplasmic kinase core of UhpB is not fully elucidated utoronto.ca. Future research should focus on characterizing these dynamic conformational changes using techniques like FRET, EPR, or time-resolved structural methods annualreviews.org. Understanding the specific structural rearrangements within UhpB and the UhpBC complex upon G6P binding and subsequent phosphorylation events will be vital for a complete picture of the signaling cascade researchgate.netnih.govresearchgate.net. This includes investigating how the linker region and dimerization domain contribute to the conformational switch between kinase and phosphatase states researchgate.netnih.govutoronto.ca.

Investigation of UhpB's Role in Diverse Bacterial Species and Environments

While the Uhp system is well-characterized in E. coli, its presence and function in other bacterial species and diverse environmental contexts warrant further investigation plos.orgmdpi.com. Exploring the variations in UhpB sequence, domain architecture, and regulatory interactions in different bacteria could reveal adaptations to specific ecological niches and nutrient availability hudson.org.aunih.gov. Studies could involve comparative genomics, phylogenetic analysis, and experimental validation of UhpB function in non-E. coli species. Understanding the broader distribution and roles of UhpB could also provide insights into bacterial evolution and adaptation plos.org.

Mechanistic Characterization of UhpB's Phosphatase Activity in vivo

UhpB possesses phosphatase activity that dephosphorylates UhpA, contributing to the down-regulation of uhpT expression microbiologyresearch.org. While in vitro phosphatase activity has been demonstrated, a detailed mechanistic understanding of how this activity is regulated in vivo is still needed microbiologyresearch.org. Future studies could employ genetic, biochemical, and structural approaches to identify residues critical for phosphatase activity and investigate how this activity is modulated by UhpC interaction, phosphorylation state, or other cellular factors excedr.comwikipedia.orgunmc.edu. Understanding the balance between kinase and phosphatase activities is crucial for comprehending the dynamic range and sensitivity of the Uhp system uva.nlresearchgate.net.

Quantitative Modeling of the Uhp Regulatory Network Dynamics

The Uhp system is part of a larger cellular regulatory network nih.govplos.org. Developing quantitative models of the Uhp signaling pathway and its integration with other metabolic and regulatory networks would provide a powerful tool for predicting system behavior under various conditions and generating testable hypotheses nih.govplos.orgfrontiersin.orgnih.gov. Such models could incorporate parameters for protein concentrations, reaction rates (kinase and phosphatase activities), ligand binding affinities, and transcriptional regulation plos.orgnih.gov. Quantitative modeling could help to understand the system's sensitivity, robustness, and potential for cross-talk with other signaling pathways microbiologyresearch.orgtulane.edunih.gov.

Q & A

Q. What is the structural organization of UhpB and its functional domains?

UhpB is a transmembrane histidine kinase with an N-terminal membrane-embedded sensor domain (8–12 transmembrane segments, depending on species) and a C-terminal cytoplasmic kinase domain . The N-terminal region mediates interactions with UhpC for extracellular glucose-6-phosphate (G6P) sensing, while the cytoplasmic domain autophosphorylates at a conserved histidine residue (e.g., His392^{392} in E. coli) before transferring the phosphoryl group to UhpA . Structural studies recommend using homology modeling (e.g., SWISS-MODEL) paired with site-directed mutagenesis to validate domain functions .

Q. How does UhpB interact with UhpC to sense extracellular glucose-6-phosphate (G6P)?

UhpC, a G6P-specific transporter, directly binds extracellular G6P and transmits conformational changes to UhpB via transmembrane helix interactions . This interaction triggers UhpB’s autophosphorylation. Experimental validation involves:

  • Cross-linking assays to map UhpB-UhpC contact points .
  • Fluorescence resonance energy transfer (FRET) to monitor real-time conformational changes in UhpB upon G6P binding .
  • Deletion of uhpC abolishes G6P-induced uhpT expression, confirming its necessity .

Q. What experimental approaches are used to study UhpB’s autophosphorylation activity?

  • Radiolabeled ATP assays : Incubate purified UhpB with [γ-32^{32}P]ATP and analyze phosphorylation via autoradiography .
  • Phosphotransfer kinetics : Use stopped-flow spectroscopy to measure phosphate transfer rates from UhpB to UhpA .
  • Dominant-negative mutants : Introduce mutations (e.g., H392Q) to block autophosphorylation and assess downstream uhpT expression via RT-qPCR .

Advanced Research Questions

Q. How to design site-directed mutagenesis experiments to investigate UhpB’s regulatory role?

  • Target residues : Focus on conserved regions (e.g., transmembrane helices, ATP-binding pocket) identified via sequence alignment (Clustal Omega) .
  • Functional assays :
  • Measure basal vs. induced uhpT expression (β-galactosidase reporter assays) in mutants (e.g., B60A, B387A) to identify constitutive activation .
  • Test antibiotic resistance phenotypes (e.g., fosfomycin MIC assays) in uhpB mutants (e.g., G469R) linked to transporter dysregulation .

Q. How to resolve contradictions in UhpB’s constitutive activity across bacterial species?

  • Comparative genomics : Analyze UhpB homologs (e.g., Staphylococcus aureus HptB vs. E. coli UhpB) to identify divergent regulatory motifs .
  • Chimeric proteins : Swap transmembrane domains between species to isolate regions responsible for constitutive signaling .
  • Transcriptomic profiling : Compare RNA-seq data under G6P-free conditions to identify species-specific regulons .

Q. What methodologies are recommended for analyzing UhpB-UhpA phosphotransfer kinetics?

  • Stopped-flow kinetics : Monitor real-time phosphate transfer using fluorescently labeled UhpA .
  • Phosphatase inhibition : Treat samples with vanadate to stabilize phosphorylated intermediates for Western blotting .
  • Molecular dynamics simulations : Simulate UhpB-UhpA docking to predict interaction hotspots (e.g., GROMACS software) .

Q. How to study UhpB’s role in antibiotic resistance using MIC assays?

  • Strain construction : Generate uhpB knockouts or point mutants (e.g., via CRISPR-Cas9) in fosfomycin-sensitive strains .
  • MIC determination : Perform broth microdilution assays with fosfomycin, comparing wild-type and mutant strains .
  • Transcriptional profiling : Validate uhpT downregulation in resistant mutants via RNA-seq .

Data Resources and Tools

Q. Which databases provide reliable structural and functional data on UhpB?

  • UniProtKB : Annotated sequences, domains, and PTMs (e.g., UniProt ID P0ABU8 for E. coli UhpB) .
  • HBFP Database : Tissue-specific expression data and functional annotations for human homologs .
  • Protein Data Bank (PDB) : Structural models of homologous kinases (e.g., 3ZRW for Bacillus subtilis histidine kinases) .

Q. How to reconcile conflicting data on UhpB’s membrane topology?

  • Experimental validation : Use phoA-lacZ fusion assays to empirically map transmembrane segments .
  • Consensus prediction tools : Combine results from TOPCONS, TMHMM, and MEMSAT-SVM .

Q. What statistical methods address variability in UhpB phosphorylation assays?

  • Replicate normalization : Use ≥3 biological replicates with technical triplicates to control for batch effects .
  • ANOVA with post-hoc tests : Compare phosphorylation rates across mutants (e.g., Tukey’s HSD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.